molecular formula C15H21N3OS B2691886 1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one CAS No. 2189499-09-8

1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one

Cat. No.: B2691886
CAS No.: 2189499-09-8
M. Wt: 291.41
InChI Key: DLMRBXYPAFOPJE-UHFFFAOYSA-N
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Description

The compound “1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, an imidazole ring, and a spiro ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The imidazole ring is also a five-membered ring, but it contains three carbon atoms and two nitrogen atoms . The spiro ring is a type of cyclic structure that has two rings sharing a single atom .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile of this compound. Additionally, its potential biological activities could be explored further .

Properties

IUPAC Name

1-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-3-14(19)18-7-4-15(5-8-18)10-12(15)17(2)11-13-16-6-9-20-13/h3,6,9,12H,1,4-5,7-8,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMRBXYPAFOPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CS1)C2CC23CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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